![molecular formula C21H23N3O2 B2549171 N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide CAS No. 2034418-86-3](/img/structure/B2549171.png)
N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide
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Overview
Description
Scientific Research Applications
- Indole derivatives , including our compound of interest, have been investigated for their potential in cancer treatment. They exhibit cytotoxic effects on cancer cells by interfering with cell division, inducing apoptosis, and inhibiting angiogenesis. Researchers are exploring their use as targeted therapies against specific cancer types .
- Indole derivatives possess antimicrobial activity against bacteria, fungi, and viruses. They can disrupt microbial membranes, inhibit enzymes, and interfere with essential cellular processes. Our compound may contribute to novel antimicrobial agents for combating infections .
- Some indole derivatives exhibit neuroprotective properties by modulating neurotransmitter systems, reducing oxidative stress, and promoting neuronal survival. These compounds are being studied for potential applications in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- Indole derivatives have anti-inflammatory effects by inhibiting pro-inflammatory mediators. They may be useful in managing chronic inflammatory conditions, such as rheumatoid arthritis or inflammatory bowel diseases .
- Certain indole compounds, including our target molecule, have shown analgesic activity. They interact with pain receptors and neurotransmitters, making them promising candidates for pain management .
- Indole derivatives can influence mood, cognition, and behavior. Researchers explore their potential in treating psychiatric disorders, such as depression, anxiety, and schizophrenia. Our compound might contribute to novel psychotropic drugs .
Anticancer Activity
Antimicrobial Properties
Neuroprotective Effects
Anti-inflammatory Potential
Analgesic Properties
Psychopharmacological Applications
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are often proteins that play a crucial role in various biological processes.
Mode of action
The interaction of indole derivatives with their targets often results in changes to the target’s function. This can lead to a variety of biological effects, depending on the specific target and the nature of the interaction .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways. For example, they have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely, depending on the specific compound. These properties can have a significant impact on the compound’s bioavailability .
Result of action
The molecular and cellular effects of an indole derivative’s action can include changes to cell signaling, gene expression, and other cellular processes .
Action environment
Environmental factors can influence the action, efficacy, and stability of indole derivatives. These factors can include the presence of other compounds, the pH of the environment, and the temperature .
properties
IUPAC Name |
N-[2-(1-methylindol-5-yl)ethyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15(17-6-4-3-5-7-17)23-21(26)20(25)22-12-10-16-8-9-19-18(14-16)11-13-24(19)2/h3-9,11,13-15H,10,12H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUMUKQEGHSTBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide |
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